molecular formula C12H17ClN2O B2921590 3-amino-4-chloro-N-neopentylbenzamide CAS No. 1250313-15-5

3-amino-4-chloro-N-neopentylbenzamide

Cat. No. B2921590
CAS RN: 1250313-15-5
M. Wt: 240.73
InChI Key: VYUALZYOEHNFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-chloro-N-neopentylbenzamide is a chemical compound with the molecular formula C11H16ClN2O . It is a derivative of benzamide .

Scientific Research Applications

DNA Repair and Enzyme Inhibition

3-Aminobenzamide, an analog of 3-amino-4-chloro-N-neopentylbenzamide, has been studied for its inhibitory effect on poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This compound demonstrates a regulatory role in the late stages of DNA repair, suggesting a potential application in understanding and manipulating DNA repair mechanisms. Studies have shown that 3-aminobenzamide can reduce DNA break frequencies at certain concentrations but may increase break frequencies at higher doses due to nonspecific side effects and cellular toxicity (Cleaver, Milam, & Morgan, 1985).

Metabolic Processes and Cellular Effects

Research has also explored the effects of 3-aminobenzamide on other metabolic processes, revealing that its application extends beyond DNA repair to influence cell viability, glucose metabolism, and DNA synthesis. These findings highlight the compound's potential as a tool for studying cellular metabolism and its perturbations. However, the difficulty in finding doses that inhibit the synthetase without producing additional metabolic effects limits its utility (Milam & Cleaver, 1984).

Radiosensitization and Chemotherapy Enhancement

3-Aminobenzamide has been shown to enhance the response of mammalian cells to ionizing radiation and alkylating agents, suggesting its potential use in cancer therapy as a radiosensitizer or in combination with chemotherapy. This application is based on the compound's ability to inhibit PARP, thereby affecting DNA repair and enhancing the cytotoxic effects of radiation and chemotherapy on cancer cells (Ben-hur, Chen, & Elkind, 1985).

Novel Synthesis and Characterization

In the realm of chemistry, studies have focused on the synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, demonstrating the versatility and potential for further exploration of compounds similar to 3-amino-4-chloro-N-neopentylbenzamide in scientific research (Zhang Zho, 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Amino-4-chlorobenzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-11(16)8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUALZYOEHNFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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